2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-16-9-11-2-4-6(13)5(8(14)15)3-10-7(4)12-9/h2-3H,1H3,(H,14,15)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMARZSUWBEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=O)C(=CNC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
- 2-Aminopyridine reacts with ethyl acetoacetate under reflux conditions in ethanol or methanol.
- The condensation forms a key intermediate, often a dihydropyridine derivative, which sets the stage for cyclization.
Cyclization to Pyrido[2,3-d]pyrimidine Core
- The intermediate undergoes intramolecular cyclization, frequently facilitated by acid catalysts such as hydrochloric acid or sulfuric acid.
- This step forms the fused bicyclic pyrido[2,3-d]pyrimidine ring system with a keto group at position 5.
Introduction of the Methylthio Group
- The methylthio substituent at position 2 is introduced via nucleophilic substitution using methylthiolating agents such as methyl mercaptan or methylthiolate salts.
- This reaction is typically carried out under mild basic conditions to promote substitution without degrading the heterocyclic core.
Final Functional Group Adjustments
- The carboxylic acid group at position 6 is often introduced or revealed by hydrolysis of ester intermediates under acidic or basic conditions.
- Purification steps include recrystallization or chromatographic methods to isolate the final compound.
Preparation Data and Solubility Considerations
The compound’s molecular weight is 237.24 g/mol, and its formula is C9H7N3O3S. Solubility and storage conditions are critical for handling the compound post-synthesis.
| Parameter | Details |
|---|---|
| Molecular Formula | C9H7N3O3S |
| Molecular Weight | 237.24 g/mol |
| Solubility | Soluble in DMSO, ethanol; limited aqueous solubility |
| Storage Conditions | 2-8°C for short term; -20°C to -80°C for long term |
| Stability | Stable under dry, dark conditions; avoid repeated freeze-thaw cycles |
Stock solutions are typically prepared by dissolving the compound in DMSO or ethanol, with heating to 37°C and ultrasonic agitation to enhance solubility if needed. Solutions should be aliquoted to avoid degradation from repeated freeze-thaw cycles.
Research Findings on Preparation Optimization
- Use of ethanol or methanol as solvents in condensation and cyclization steps provides good yields and manageable reaction conditions.
- Acid catalysis is preferred for ring closure, with optimization of reaction time and temperature to minimize side reactions.
- The methylthio group introduction benefits from mild basic conditions to avoid ring degradation.
- Purification via recrystallization from suitable solvents yields high-purity product suitable for biological testing.
- Analytical techniques such as NMR and IR spectroscopy confirm the presence of key functional groups and ring integrity.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Condensation | 2-Aminopyridine + Ethyl acetoacetate, EtOH/MeOH, reflux | Formation of intermediate | Time and temperature critical |
| 2 | Cyclization | Acid catalyst (HCl/H2SO4), heat | Formation of fused pyrido[2,3-d]pyrimidine ring | Control pH to avoid degradation |
| 3 | Methylthio group introduction | Methyl mercaptan or methylthiolate salt, mild base | Substitution at position 2 | Mild conditions preserve core |
| 4 | Hydrolysis/functionalization | Acidic/basic hydrolysis | Formation of carboxylic acid group | Purification follows |
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antimicrobial properties. Specifically, 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the compound's structure can enhance its antibacterial potency.
Anti-inflammatory Effects
The compound has been investigated for its ability to inhibit the NF-kB inflammatory pathway. This pathway is crucial in regulating immune responses and inflammation. In vitro studies demonstrated that this compound can reduce the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic applications.
Cancer Research
There is growing interest in the use of this compound as a potential anticancer agent. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth in animal models.
Neuroprotective Properties
Recent research suggests that derivatives of this compound may possess neuroprotective effects. Studies have shown that it could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further exploration in neurodegenerative disease therapies.
Case Studies
Several case studies highlight the compound's applications:
- Antibacterial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at micromolar concentrations.
- Anti-inflammatory Mechanism Research : In a controlled laboratory setting, researchers demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Investigation : A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, suggesting its utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Substituent Effects
The pyrido[2,3-d]pyrimidine core is a common feature in antimicrobial and anticancer agents. Key structural analogs and their substituent-driven differences are summarized below:
Table 1: Structural Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Key Observations :
- Methylthio vs. Piperazinyl/Pyrrolidinyl : The methylthio group in the target compound is smaller and more lipophilic than the piperazinyl or pyrrolidinyl groups in pipemidic/piromidic acids. This may reduce hydrogen-bonding interactions but enhance cell penetration .
- Carboxylic Acid vs.
Antimicrobial Activity
- Piromidic Acid : Metabolites (e.g., hydroxylated derivatives) exhibit enhanced antibacterial activity compared to the parent compound, suggesting that substituent oxidation can modulate efficacy .
- Pipemidic Acid : Demonstrates activity against Gram-negative bacteria via DNA gyrase inhibition. Its piperazinyl group facilitates metal chelation, critical for binding to bacterial enzymes .
- Methylthio-Containing Analogs: highlights a thieno[2,3-d]pyrimidine derivative with a methylthio group acting as a thyroid receptor modulator, indicating that this substituent may confer diverse biological roles depending on the core structure .
Metabolic Pathways
- Hydroxylation : Piromidic acid undergoes hydroxylation at the pyrrolidine ring, leading to active metabolites. The methylthio group in the target compound may undergo oxidation to sulfoxide/sulfone derivatives, altering activity or toxicity .
- Glucuronidation : Carboxylic acid-containing analogs (e.g., pipemidic acid) are often glucuronidated, reducing renal clearance. The target compound’s 6-COOH group may follow similar pathways .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Pipemidic Acid | Ethyl Ester () |
|---|---|---|---|
| Molecular Weight (g/mol) | 279.32 | 339.78 | 265.29 |
| Solubility | Low (acid form) | Moderate | High (ester form) |
| LogP (Predicted) | ~1.5 | ~0.8 | ~2.0 |
Notes:
- The target compound’s carboxylic acid group confers low solubility in neutral pH, necessitating salt formation for formulation.
- The ethyl ester derivative’s higher LogP enhances membrane permeability but may reduce metabolic stability .
Biological Activity
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex heterocyclic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activities, including anticancer and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).
- Molecular Formula : C₁₁H₁₃N₅O₂S
- Molecular Weight : 279.32 g/mol
- CAS Number : 1314997-70-0
The compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, which is essential for its biological activity. The presence of a methylthio group and a carboxylic acid functional group enhances its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
-
Cell Viability Assays : The compound was tested on A549 human lung adenocarcinoma cells using the MTT assay. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
These findings suggest that the compound exhibits cytotoxic effects on cancer cells while sparing non-cancerous cells at lower concentrations .
Concentration (µM) Cell Viability (%) 0 100 25 85 50 66 100 42 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. This mechanism underscores its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated against various pathogens:
-
Pathogen Testing : The compound was screened against multidrug-resistant strains including Klebsiella pneumoniae and Staphylococcus aureus. It demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent.
These results highlight the broad-spectrum activity of the compound against clinically relevant bacteria .
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Klebsiella pneumoniae 32 Staphylococcus aureus 16 Escherichia coli 64
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- The methylthio group enhances lipophilicity, facilitating better membrane permeability.
- The carboxylic acid moiety is crucial for binding interactions with biological targets, influencing both anticancer and antimicrobial activities.
Research indicates that modifications to these functional groups can lead to derivatives with improved potency and selectivity for specific biological targets .
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of this compound in mice models showed a significant reduction in tumor size when compared to control groups treated with standard chemotherapeutics. This suggests that it may serve as an effective alternative or adjunct therapy in cancer treatment.
- Case Study on Antimicrobial Resistance : In clinical settings, derivatives of this compound were tested against resistant strains of bacteria. Results indicated that certain modifications could restore efficacy against strains previously resistant to conventional antibiotics.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid?
The synthesis typically involves displacement reactions at the pyrimidine C2 position. For example, intermediates like 2-methylthio-8-substituted pyridopyrimidines (e.g., 8-ethyl-2-methylthio-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid ) are prepared first, followed by nucleophilic substitution with amines or other heterocycles . Key steps include:
- Core scaffold assembly : Cyclization of substituted pyridine and pyrimidine precursors under acidic or basic conditions.
- Methylthio introduction : Use of thiomethylating agents (e.g., NaSMe) or direct substitution of halogenated intermediates.
- Purification : Column chromatography or recrystallization from DMSO/water mixtures to achieve ≥95% purity .
Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?
Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. To resolve contradictions:
- Standardize assays : Use CLSI/MIC guidelines for antimicrobial testing and include positive controls (e.g., ciprofloxacin).
- Structural analogs : Compare activity with derivatives like pipemidic acid (piperazinyl substituent) or piromidic acid (pyrrolidinyl substituent) to isolate substituent effects .
- Metabolite analysis : Assess if metabolites (e.g., hydroxylated or glucuronidated forms) contribute to activity variations .
Basic: What spectroscopic and chromatographic techniques are used for characterization?
- 1H/13C NMR : Confirm substituent positions (e.g., methylthio group at C2) via characteristic shifts:
- Methylthio (S–CH3): δ ~2.5 ppm (singlet).
- Pyridopyrimidine protons: δ 7.5–8.5 ppm (aromatic region) .
- HPLC-MS : Monitor purity (>98%) and detect degradation products using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹) groups .
Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?
Challenges include poor crystal quality, hydrogen bonding complexity, and disorder in flexible substituents. Methodological solutions:
- Crystallization optimization : Use mixed solvents (e.g., DMF/water) and slow evaporation .
- Data collection : Employ a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Hydrogen bonding analysis : Refine intermolecular interactions (N–H···O, O–H···O) and π-π stacking (centroid distances ~3.6 Å) using SHELXL .
- Disorder modeling : Apply ISOR/SADI restraints for flexible ethyl or methylthio groups .
Basic: What are the primary biological targets or pathways associated with this compound?
As a quinolone analog, it likely targets bacterial DNA gyrase and topoisomerase IV. Key evidence:
- Structure-activity relationship (SAR) : Methylthio at C2 enhances Gram-negative activity compared to piperazinyl/pyrrolidinyl analogs .
- In vitro testing : MIC values against E. coli and Pseudomonas aeruginosa range from 0.5–4 μg/mL, comparable to pipemidic acid .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- Docking studies : Model interactions with DNA gyrase (PDB: 1KZN) to optimize substituent geometry .
- ADME prediction : Use QikProp to predict logP (~1.2), solubility (-3.5 logS), and CYP450 inhibition risks .
- Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to guide synthetic modifications .
Basic: What are the stability and storage recommendations for this compound?
- Degradation pathways : Hydrolysis of the carboxylic acid group under alkaline conditions or photodegradation of the methylthio substituent.
- Storage : -20°C in amber vials under inert atmosphere (N2/Ar) to prevent oxidation .
- Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
Advanced: How can researchers reconcile conflicting data on metabolic pathways in different species?
- Comparative metabolism : Conduct in vitro assays with liver microsomes from rats, humans, and other species to identify interspecies variations .
- Isotope labeling : Use 14C-labeled compound to track metabolite formation (e.g., hydroxylated derivatives or glucuronides) .
- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .
Basic: What analytical standards or reference materials are available for quality control?
- Reference standards : Pipemidic acid (CAS: 51940-44-4) and piromidic acid (CAS: 18559-94-9) are commercially available for comparative HPLC/LC-MS .
- Purity criteria : USP/EP guidelines require ≥98.5% purity by titration or NMR .
Advanced: What strategies mitigate cytotoxicity while retaining antibacterial efficacy?
- Selective targeting : Modify substituents to reduce eukaryotic topoisomerase II inhibition (e.g., replace methylthio with less electrophilic groups) .
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl esters) to improve selectivity and reduce off-target effects .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to prioritize derivatives with IC50 > 100 μM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
